Cas no 4487-51-8 (4-nitro-1H-pyridin-2-one)

4-Nitro-1H-pyridin-2-one is a nitro-substituted heterocyclic compound with a pyridinone core structure. Its key advantages include its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The nitro group enhances reactivity, facilitating further functionalization through reduction or substitution reactions. The compound’s stable pyridinone scaffold contributes to its utility in medicinal chemistry, where it serves as a precursor for bioactive molecules. Its well-defined chemical properties and compatibility with various reaction conditions make it a valuable building block for researchers. High purity grades are available to ensure reproducibility in synthetic applications.
4-nitro-1H-pyridin-2-one structure
4-nitro-1H-pyridin-2-one structure
商品名:4-nitro-1H-pyridin-2-one
CAS番号:4487-51-8
MF:C5H4N2O3
メガワット:140.09686
MDL:MFCD04114149
CID:45105
PubChem ID:2762823

4-nitro-1H-pyridin-2-one 化学的及び物理的性質

名前と識別子

    • 4-Nitropyridin-2-ol
    • 2-HYDROXY-4-NITROPYRIDINE
    • 4-nitro-1H-pyridin-2-one
    • 2-Pyridinol,4-nitro- (7CI,8CI)
    • 4-Nitropyrid-2-one
    • SB52905
    • MFCD04114149
    • AKOS015891605
    • FT-0602700
    • 4487-51-8
    • SY005610
    • A7107
    • AKOS006350062
    • SCHEMBL7942312
    • J-515889
    • AM20051188
    • AKOS015833737
    • DS-11060
    • DTXSID50376484
    • s10159
    • 2(1H)-Pyridinone, 4-nitro
    • DB-006149
    • MDL: MFCD04114149
    • インチ: 1S/C5H4N2O3/c8-5-3-4(7(9)10)1-2-6-5/h1-3H,(H,6,8)
    • InChIKey: STJAXIFXCBWILG-UHFFFAOYSA-N
    • ほほえんだ: C1=CN=C(C=C1[N+](=O)[O-])O

計算された属性

  • せいみつぶんしりょう: 140.022192g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.2
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 140.022192g/mol
  • 単一同位体質量: 140.022192g/mol
  • 水素結合トポロジー分子極性表面積: 74.9Ų
  • 重原子数: 10
  • 複雑さ: 236
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.44
  • ふってん: 334℃
  • フラッシュポイント: 156°(313°F)
  • 屈折率: 1.588
  • PSA: 78.94000
  • LogP: 1.21860

4-nitro-1H-pyridin-2-one セキュリティ情報

4-nitro-1H-pyridin-2-one 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-nitro-1H-pyridin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66852-1g
2-Hydroxy-4-nitropyridine, 96%
4487-51-8 96%
1g
¥3251.00 2023-05-23
Chemenu
CM175669-1g
4-Nitropyridin-2-ol
4487-51-8 95%+
1g
$279 2022-06-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H59470-250mg
4-Nitro-2(1H)-pyridinone
4487-51-8 95%
250mg
¥1762.0 2023-09-07
eNovation Chemicals LLC
D509324-5g
4-Nitropyridin-2-ol
4487-51-8 97%
5g
$900 2024-05-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93913-5G
4-nitro-1H-pyridin-2-one
4487-51-8 95%
5g
¥ 4,316.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155259-250mg
4-Nitro-2(1H)-pyridinone
4487-51-8 98%
250mg
¥480.00 2024-05-13
A2B Chem LLC
AG27426-250mg
2-Hydroxy-4-nitropyridine
4487-51-8 95%
250mg
$56.00 2024-04-20
Aaron
AR00DGZ2-1g
2-Hydroxy-4-nitropyridine
4487-51-8 97%
1g
$137.00 2025-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155259-100mg
4-Nitro-2(1H)-pyridinone
4487-51-8 98%
100mg
¥350.00 2024-05-13
Apollo Scientific
OR315152-100mg
2-Hydroxy-4-nitropyridine
4487-51-8
100mg
£66.00 2025-02-20

4-nitro-1H-pyridin-2-one 関連文献

4-nitro-1H-pyridin-2-oneに関する追加情報

Chemical Profile of 4-nitro-1H-pyridin-2-one (CAS No. 4487-51-8)

4-nitro-1H-pyridin-2-one, identified by its Chemical Abstracts Service (CAS) number 4487-51-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the nitropyridine class, a subset of pyridine derivatives characterized by the presence of a nitro group at a specific position on the pyridine ring. The structural and electronic properties imparted by the nitro group make 4-nitro-1H-pyridin-2-one a versatile scaffold for synthesizing various bioactive molecules.

The molecular structure of 4-nitro-1H-pyridin-2-one consists of a six-membered aromatic ring containing nitrogen, with a nitro functional group (-NO₂) attached to the 4-position and a carbonyl group (C=O) at the 2-position. This arrangement creates a system with distinct electronic characteristics, including significant resonance stabilization and reactivity patterns. The nitro group, being electron-withdrawing, influences the reactivity of the ring at positions 3 and 5, making it susceptible to nucleophilic substitution reactions under appropriate conditions.

In recent years, 4-nitro-1H-pyridin-2-one has been explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its ability to undergo reduction to form amino-substituted pyridines or further functionalization via nucleophilic aromatic substitution has made it valuable in constructing more complex molecular architectures. These transformations are particularly useful in drug discovery programs aimed at developing novel therapeutic agents.

One of the most compelling aspects of 4-nitro-1H-pyridin-2-one is its role in the development of small-molecule inhibitors for various biological targets. For instance, derivatives of this compound have been investigated as potential kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitro group can be strategically positioned to modulate binding interactions with protein targets, enhancing selectivity and potency. Additionally, the presence of both carbonyl and nitro functionalities allows for further derivatization into amides, esters, or other pharmacophores that may improve solubility or metabolic stability.

Recent advancements in synthetic methodologies have expanded the utility of 4-nitro-1H-pyridin-2-one in medicinal chemistry. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, have enabled the introduction of aryl or heteroaryl groups at positions 3 or 5 of the pyridine ring. These modifications have led to the discovery of novel compounds with enhanced pharmacological profiles. Furthermore, computational studies have been employed to optimize synthetic routes and predict the biological activity of derived compounds, streamlining the drug discovery process.

The pharmacological exploration of 4-nitro-1H-pyridin-2-one derivatives has revealed several promising candidates for therapeutic intervention. For example, studies have demonstrated that certain analogs exhibit inhibitory effects on enzymes involved in metabolic pathways relevant to diabetes and obesity. The ability to fine-tune the electronic properties of the pyridine ring through functionalization allows for selective targeting of specific disease pathways without affecting others. This level of precision is crucial for developing drugs with minimal side effects.

Another area where 4-nitro-1H-pyridin-2-one has shown promise is in antiviral research. The structural motif is compatible with modifications that can mimic natural substrates or inhibit key viral enzymes. By leveraging its reactivity and versatility, chemists have synthesized compounds capable of disrupting viral replication cycles. These efforts are particularly relevant in light of emerging infectious diseases where rapid development of antiviral agents is essential.

The synthesis and handling of 4-nitro-1H-pyridin-2-one require careful consideration due to its reactivity and potential hazards associated with organic intermediates. Standard laboratory protocols must be followed to ensure safety and reproducibility. While not classified as a hazardous material under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended during its use. Advances in green chemistry have also prompted investigations into more sustainable synthetic routes for this compound, reducing waste and minimizing environmental impact.

In conclusion, 4-nitro-1H-pyridin-2-one (CAS No. 4487-51-8) represents a valuable building block in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features enable extensive functionalization, leading to novel bioactive molecules with potential clinical significance. As research continues to uncover new synthetic strategies and pharmacological applications, this compound will undoubtedly remain a cornerstone in medicinal chemistry innovation.

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